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Compound of Interest

Compound Name: 3'-Hydroxy Repaglinide-d5

Cat. No.: B585460 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3'-
Hydroxy Repaglinide-d5, a deuterated metabolite of the anti-diabetic drug Repaglinide,

utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the

metabolic context, experimental protocols, and the detailed analysis of NMR data for the

unambiguous identification of this compound.

Introduction: The Role of Metabolite Identification in
Drug Development
The study of drug metabolism is a cornerstone of pharmaceutical research and development.

Understanding how a drug is transformed within the body is critical for assessing its efficacy,

safety, and potential for drug-drug interactions. Repaglinide, a member of the meglitinide class

of oral anti-diabetic drugs, undergoes extensive metabolism primarily mediated by the

cytochrome P450 enzymes CYP2C8 and CYP3A4[1][2][3]. The identification and

characterization of its metabolites are therefore essential.

Isotopically labeled compounds, such as 3'-Hydroxy Repaglinide-d5, serve as invaluable

internal standards for quantitative bioanalysis and as tools for metabolic pathway studies[4][5].

The incorporation of five deuterium atoms provides a distinct mass signature for mass
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spectrometry and alters the NMR spectrum in a predictable way, aiding in structural

confirmation[6].

A pivotal discovery in the study of Repaglinide metabolism has been the correction of a

structural misassignment. For years, the primary metabolite formed by the CYP2C8 enzyme

was believed to be 3'-Hydroxy Repaglinide. However, recent and definitive studies employing

advanced 2D NMR techniques have unequivocally demonstrated that the actual site of

hydroxylation is the 4'-position of the piperidine ring, leading to the formation of 4'-Hydroxy

Repaglinide[7][8]. While 3'-Hydroxy Repaglinide is a possible metabolite, this guide focuses on

its structural elucidation, which employs the same powerful NMR methodologies that enabled

the correction of the major metabolic pathway.

Metabolic Pathway of Repaglinide
Repaglinide is metabolized into several products, with the key pathways involving oxidation.

The deuterated analog, Repaglinide-d5, is expected to follow the same metabolic routes. The

diagram below illustrates the formation of hydroxylated metabolites.

Fig. 1: Metabolic Pathway of Repaglinide-d5
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Caption: Fig. 1: Metabolic Pathway of Repaglinide-d5.

Theoretical NMR-Based Structural Elucidation
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In the absence of published experimental spectra for 3'-Hydroxy Repaglinide-d5, a theoretical

approach based on established NMR principles and data from the parent compound,

Repaglinide, is employed.

Positional Analysis of Deuterium Labels
Commercial preparations of Repaglinide-d5 and its metabolites confirm that the five deuterium

atoms are located on the ethoxy group attached to the benzoic acid ring. The IUPAC name is

therefore 2-(ethoxy-d5)-4-[2-[[(1S)-3-methyl-1-[2-(3-hydroxy-1-

piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid[9][10][11]. This specific labeling has

predictable consequences in the NMR spectra:

¹H-NMR: The characteristic quartet and triplet signals of the ethoxy group will be absent.

¹³C-NMR: The signals for the two carbons of the ethoxy group will be present but will appear

as complex multiplets with significantly lower intensity due to the carbon-deuterium coupling

and the longer relaxation times of deuterated carbons.

Predicted ¹H and ¹³C NMR Spectral Data
The introduction of a hydroxyl group at the 3'-position of the piperidine ring is expected to

cause a downfield shift of the proton at this position (H-3') and to a lesser extent, the adjacent

protons (H-2' and H-4'), compared to the parent Repaglinide molecule.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 3'-Hydroxy
Repaglinide-d5, based on the known assignments for Repaglinide[12][13] and standard

substituent effects.

Table 1: Predicted ¹H-NMR Data for 3'-Hydroxy Repaglinide-d5 (in DMSO-d6)
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Notes

~9.7 s 1H -COOH
Carboxylic acid

proton

~8.2 d 1H Ar-H Aromatic proton

~7.1 - 7.4 m 6H Ar-H Aromatic protons

~6.8 d 1H Ar-H Aromatic proton

~6.2 d 1H Ar-H Aromatic proton

~3.8 m 1H H-3'

Proton on carbon

bearing the new -

OH group

~3.7 s 2H -CH₂-CO-
Methylene

protons

~3.5 m 1H H-2'eq, H-6'eq
Piperidine

protons

~3.2 m 1H H-2'ax, H-6'ax
Piperidine

protons

~1.2 - 1.8 m ~10H
-CH₂-, -CH-,

Piperidine-H

Aliphatic and

remaining

piperidine

protons

~0.9 d 6H -CH(CH₃)₂
Isopropyl methyl

protons

- - - O-CH₂-CH₃

Signals absent

due to

deuteration

- - - O-CH₂-CH₃

Signals absent

due to

deuteration
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Table 2: Predicted ¹³C-NMR Data for 3'-Hydroxy Repaglinide-d5 (in DMSO-d6)

Chemical Shift (δ) ppm Assignment Notes

~172 C=O Amide carbonyl

~168 C=O Carboxylic acid carbonyl

~158 Ar-C Aromatic carbon

~120 - 150 Ar-C Aromatic carbons

~68 C-3'
Carbon bearing the new -OH

group

- O-CD₂-CD₃
Signal will be a multiplet with

low intensity

~50 - 60 C-2', C-6' Piperidine carbons

~20 - 45 Aliphatic C
Other aliphatic and piperidine

carbons

- O-CD₂-CD₃
Signal will be a multiplet with

low intensity

Experimental Protocols
A robust experimental workflow is crucial for the successful isolation and structural elucidation

of drug metabolites.

Sample Preparation and Isolation
Incubation: Incubate Repaglinide-d5 with human liver microsomes (or a specific CYP

enzyme like CYP2C8) in the presence of an NADPH-regenerating system.

Extraction: Quench the reaction with a cold organic solvent (e.g., acetonitrile). Centrifuge to

precipitate proteins and collect the supernatant.

Purification: Concentrate the supernatant and purify the metabolites using high-performance

liquid chromatography (HPLC) with a suitable column (e.g., C18) and gradient elution.
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Sample Preparation for NMR: Lyophilize the purified metabolite fraction and dissolve the

residue in a suitable deuterated solvent, such as DMSO-d6 or Methanol-d4.

NMR Data Acquisition
All NMR experiments should be performed on a high-field spectrometer (≥500 MHz) equipped

with a cryoprobe for enhanced sensitivity.

1D ¹H NMR: Acquire a standard proton spectrum to identify all proton-bearing moieties.

1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all carbon

environments.

2D COSY (Correlation Spectroscopy): To establish proton-proton (H-H) coupling networks,

particularly within the piperidine ring and the butyl side chain.

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached proton-

carbon pairs (¹J-CH).

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons. This is critical for connecting different fragments

of the molecule.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry by

identifying protons that are close in space.

Visualization of Experimental Workflow and Data
Analysis
The logical flow from sample generation to final structure confirmation is depicted below.
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Fig. 2: Workflow for Structural Elucidation
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Caption: Fig. 2: Workflow for Structural Elucidation.
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To confirm the position of the hydroxyl group at the 3'-position, specific correlations in the 2D

NMR spectra would be essential. The diagram below illustrates the key HMBC correlations that

would differentiate the 3'-hydroxy from other possible isomers.

Caption: Fig. 3: Key HMBC Correlations for 3'-OH Position. (Note: A placeholder image is used

in the DOT script. The arrows indicate expected correlations on the piperidine ring of 3'-

Hydroxy Repaglinide.)

A definitive HMBC correlation from the proton at C-3' (H-3') to both C-2' and C-4' would strongly

support the 3'-hydroxylation. Further confirmation would come from COSY correlations

between H-3' and its neighbors on the piperidine ring.

Conclusion
The structural elucidation of drug metabolites is a complex but essential task in modern drug

development. This guide has detailed a comprehensive approach for the characterization of 3'-
Hydroxy Repaglinide-d5 using NMR spectroscopy. By combining 1D and 2D NMR

experiments, it is possible to unambiguously determine the chemical structure, including the

site of metabolism and the location of isotopic labels. The case of Repaglinide also highlights

the power of NMR in correcting previously held assumptions about metabolic pathways,

underscoring its role as a definitive analytical tool in the pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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